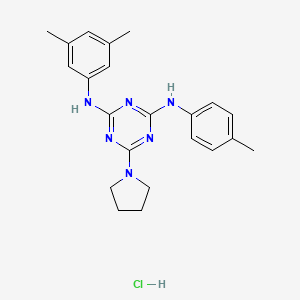
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H22N6·HCl
- Molecular Weight : 354.86 g/mol
- Structure : The compound features a triazine ring with various substituents including a 3,5-dimethylphenyl group and a p-tolyl group, along with a pyrrolidin-1-yl moiety. This complex structure contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in disease processes. For instance, it may enhance glucocerebrosidase inhibition, which is relevant in lysosomal storage disorders.
- Receptor Modulation : The compound may bind to various receptors or enzymes, modulating their activity and influencing key biological pathways.
Biological Activities
The compound has shown promising results in various biological assays:
Anticancer Activity
Studies have indicated that triazine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance:
- Cell Line Studies : In vitro studies have demonstrated that similar triazine compounds can effectively inhibit the growth of cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been noted for its potential to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
Case Studies and Research Findings
Research on the biological activity of this compound has included various experimental approaches:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated inhibition of cancer cell proliferation in several cell lines. |
| Enzyme assays | Showed significant inhibition of glucocerebrosidase activity relevant to lysosomal disorders. |
| Cytokine assays | Reduced levels of inflammatory cytokines in cultured immune cells. |
Propriétés
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-13-16(2)12-17(3)14-19)27-22(26-20)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUAZSLKVEDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













